Distannoxane, hexakis(1-methylethyl)-
Description
Distannoxanes are organotin compounds characterized by a central Sn₂O₂ core. The compound "Distannoxane, hexakis(1-methylethyl)-" features six isopropyl (1-methylethyl) groups attached to the tin atoms. For instance, hexakis(2-methyl-2-phenylpropyl)distannoxane (fenbutatin-oxide, CAS 13356-08-6) is a structurally similar miticide with a molecular weight of 1052.7 g/mol and a melting point of 138°C . The ladder-like Sn₂O₂ structure, common to distannoxanes, involves five-coordinate tin atoms in distorted trigonal bipyramidal geometries, as confirmed by X-ray crystallography in related compounds .
Properties
CAS No. |
7173-97-9 |
|---|---|
Molecular Formula |
C18H42OSn2 |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;; |
InChI Key |
ZRYDJIIZRCZNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:
2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl
Industrial Production Methods
Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its organotin precursors.
Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Scientific Research Applications
Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of distannoxanes with different substituents:
Key Observations :
- Substituent Impact : Bulky substituents (e.g., 2-methyl-2-phenylpropyl in fenbutatin-oxide) increase molecular weight and thermal stability (higher melting point) compared to smaller alkyl groups .
- Coordination Geometry : All compounds exhibit a central Sn₂O₂ ring with five-coordinate tin atoms, as seen in tetranuclear ladder structures .
Regulatory Status
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